molecular formula C10H12O2 B1619831 Benzene, 1-methoxy-2-(2-propenyloxy)- CAS No. 4125-43-3

Benzene, 1-methoxy-2-(2-propenyloxy)-

Cat. No. B1619831
CAS RN: 4125-43-3
M. Wt: 164.2 g/mol
InChI Key: KWRBXILMRLLABD-UHFFFAOYSA-N
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Patent
US07943634B2

Procedure details

To a well stirred solution of 1-methoxy-2-(2-propenyloxy)benzene (from step 1) (13.0 g, 80.24 mmol) in N,N-diethyl aniline (130 mL) was added cesium fluoride (15.85 g, 104 mmol) and the mixture was heated to 215-220° C. for 4-5 hours. Reaction mixture was cooled to room temperature and 10% aqueous HCl solution (1.0 lit) was added followed by addition of ethyl acetate (300 mL). The mixture was the filtered through Celite bed. The organic layer was separated and washed with water (2×100 mL) and dried over anhydrous sodium sulfate. Removal of solvent under vacuo gave crude product (11.0 g) as dark brown oil. It was then purified through silica gel column using petroleum ether: ethyl acetate (9:1) as an eluent to afford the product as pale yellow oil (4.6 g).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:10][CH:11]=C.[F-].[Cs+].Cl.[C:16](OCC)(=O)C>C(N(CC)C1C=CC=CC=1)C>[CH3:1][O:2][C:3]1[C:4]2[O:9][C:10]([CH3:11])=[CH:16][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OCC=C
Name
Quantity
15.85 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
217.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite bed
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuo
CUSTOM
Type
CUSTOM
Details
gave crude product (11.0 g) as dark brown oil
CUSTOM
Type
CUSTOM
Details
It was then purified through silica gel column

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1OC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.